Furan-2-ylmethyl 4-chlorobenzoate
Description
Furan-2-ylmethyl 4-chlorobenzoate is an ester derivative of 4-chlorobenzoic acid, where the hydroxyl group of the acid is replaced by a furan-2-ylmethoxy group. Structurally, it consists of a benzoate moiety substituted with a chlorine atom at the para position and a furan-2-ylmethyl ester group. This compound is of interest in organic synthesis and materials science due to the combined electronic effects of the chlorine substituent and the aromatic furan ring.
The furan ring introduces π-electron density, which may influence reactivity in photochemical or catalytic processes, while the 4-chlorobenzoate group contributes to steric and electronic modulation. Such structural features are critical in designing bioactive molecules or functional materials.
Properties
CAS No. |
4449-28-9 |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65g/mol |
IUPAC Name |
furan-2-ylmethyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H9ClO3/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h1-7H,8H2 |
InChI Key |
ZOTNUHCCBPJKLO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-furylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Furan-2-ylmethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 2-furylmethyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Furan-2-ylmethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chlorobenzoic acid and 2-furylmethanol, which may exert biological effects through different pathways. The chlorine atom in the para position can also participate in various biochemical interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Chlorobenzoate Derivatives
Key Observations:
Ester Group Complexity: The coumarin-based ester (2-oxo-2H-chromen-7-yl) is structurally complex, enabling fluorescence and biological activity . In contrast, methyl esters (e.g., methyl 4-chloro-2-fluorobenzoate) are simpler and serve as intermediates .
Synthetic Efficiency: The coumarin derivative is synthesized via a one-step O-acylation with 88% yield under mild conditions . Phenacyl esters (e.g., ) require photolytic conditions for specific applications . Furan-2-ylmethyl esters may follow similar acylation protocols, but optimization would depend on the reactivity of furan-2-ylmethanol.
Spectroscopic and Electronic Properties
IR Spectroscopy :
- The coumarin ester shows C=O stretching at 1728 cm⁻¹ and C–Cl at 744 cm⁻¹ . Methyl esters exhibit similar C=O bands but lack aromatic C–Cl interactions due to simpler structures .
- This compound would likely display analogous C=O and C–Cl stretches, with additional C–O–C vibrations from the furan ring (~1060–1260 cm⁻¹).
NMR Profiles :
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